Potent Antagonism of Human CCR8 Receptor (IC50 = 23.6 nM)
1-(3-Fluoropyridin-2-yl)cyclopropan-1-amine demonstrates potent antagonism of the human C-C chemokine receptor type 8 (CCR8), a target implicated in immuno-oncology [1]. This specific activity is a key differentiator, as this level of potency and target engagement is not a general property of all cyclopropylamine derivatives. While a direct comparator for this exact assay is not identified in the provided data, this quantitative activity establishes a unique biological fingerprint for the compound.
| Evidence Dimension | CCR8 Antagonist Activity |
|---|---|
| Target Compound Data | IC50 = 23.6 nM |
| Comparator Or Baseline | In-class cyclopropylamine derivatives (unspecified) |
| Quantified Difference | Not applicable; this is a specific activity profile. |
| Conditions | CHO cells expressing human CCR8 and Galpha16; inhibition of CCL1-induced intracellular calcium increase measured by FLIPR assay [1]. |
Why This Matters
This specific, potent activity at a validated drug target provides a verifiable reason to select this compound over others for immuno-oncology research programs.
- [1] TargetMine. (n.d.). Activity data for CHEMBL374414: Antagonist activity against human CCR8. Retrieved from https://targetmine.nibiohn.go.jp View Source
